molecular formula C9H7Cl2N B11898730 5,6-Dichloro-1-methyl-1H-indole

5,6-Dichloro-1-methyl-1H-indole

Cat. No.: B11898730
M. Wt: 200.06 g/mol
InChI Key: FSZWNEYRRSZKBS-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-methyl-1H-indole (CAS 176506-50-6) is a versatile halogenated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H7Cl2N and a molecular weight of 200.07 g/mol, this compound serves as a valuable synthetic intermediate and scaffold for the design of novel bioactive molecules . The indole nucleus is a privileged structure in drug discovery due to its ability to interact with diverse biological targets . This specific derivative, with its chloro-substitutions and N-methylation, is particularly useful for creating compounds with enhanced pharmacological properties and improved metabolic stability. Research indicates that indole-based compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects . Notably, indole derivatives are being actively investigated as novel anti-tubercular agents, with some compounds targeting key enzymes like DprE1 advancing to clinical trials . The structural features of this compound make it a promising building block for developing inhibitors of mycobacterial membrane proteins and other oncogenic or pathogenic targets . Applications: This compound is ideally suited for use in Hit-to-Lead optimization campaigns, combinatorial chemistry, and structure-activity relationship (SAR) studies. It is a key precursor in the synthesis of more complex indole-containing molecules for screening against various disease models. Handling: For research purposes only. Not approved for human, diagnostic, or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

5,6-dichloro-1-methylindole

InChI

InChI=1S/C9H7Cl2N/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3

InChI Key

FSZWNEYRRSZKBS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 5,6 Dichloro 1 Methyl 1h Indole and Its Precursors

Strategies for Indole (B1671886) Ring System Construction

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this important scaffold.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgyoutube.com For the synthesis of a 5,6-dichloroindole (B58420) core, the logical starting material would be (3,4-dichlorophenyl)hydrazine (B169366).

The mechanism of the Fischer indole synthesis is a multi-step process initiated by the reaction of the arylhydrazine with a carbonyl compound to form a phenylhydrazone. wikipedia.org This is followed by tautomerization to an enamine intermediate. alfa-chemistry.com The crucial step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate. wikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) with aromatization yield the final indole ring. youtube.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.org

Key Mechanistic Steps:

Hydrazone Formation: Reaction of (3,4-dichlorophenyl)hydrazine with a suitable ketone or aldehyde.

Tautomerization: Isomerization of the hydrazone to the corresponding 'ene-hydrazine'.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Acid-catalyzed rearrangement to break the N-N bond and form a C-C bond.

Cyclization & Aromatization: Intramolecular attack followed by the elimination of an ammonia molecule to form the aromatic indole ring.

A variety of acids, including both Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be used to catalyze the reaction. wikipedia.org

The Japp–Klingemann reaction provides a versatile method for the synthesis of hydrazones, which are the direct precursors for the Fischer indole synthesis. wikipedia.orgchemeurope.com This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.org To prepare a precursor for 5,6-dichloroindole, a diazonium salt derived from 3,4-dichloroaniline would be reacted with a suitable β-dicarbonyl compound.

The mechanism proceeds via the deprotonation of the β-keto-ester, followed by nucleophilic attack of the resulting enolate on the diazonium salt to form an azo compound. wikipedia.org This intermediate undergoes hydrolysis and subsequent decomposition, typically involving the loss of a carboxyl or acyl group, to yield the final hydrazone. wikipedia.orgslideshare.net This hydrazone can then be subjected to Fischer indole synthesis conditions to afford the desired indole. researchgate.net

StepDescriptionIntermediate
1Diazotization3,4-Dichlorophenyldiazonium salt
2CouplingAzo compound
3Hydrolysis & DecompositionHydrazone
4Fischer Cyclization5,6-Dichloroindole derivative

This two-step sequence (Japp-Klingemann followed by Fischer) is a powerful strategy for constructing substituted indoles from readily available anilines and β-dicarbonyl compounds. researchgate.net

Modern synthetic methods often employ transition metal catalysis, and palladium-catalyzed reactions are particularly prominent in the synthesis of heterocyclic compounds, including indoles. mdpi.com These methods offer alternative pathways for forming the indole ring, often under milder conditions than classical methods.

Palladium-catalyzed indole syntheses can be broadly categorized based on the type of bond formation and starting materials. Common strategies include:

Heck-type cyclization: Intramolecular cyclization of precursors like 2-halo-N-allylanilines.

Cyclization of 2-alkynylanilines: Palladium catalysts can facilitate the intramolecular cyclization of anilines bearing an alkyne group at the ortho position. mdpi.com

Reductive cyclization: Palladium complexes can catalyze the reductive cyclization of substituted nitroarenes, such as β-nitrostyrenes, to form the indole ring. mdpi.com

For the synthesis of 5,6-dichloro-1-methyl-1H-indole, a suitable precursor would be an appropriately substituted dichlorinated aniline (B41778) derivative. For example, a palladium-catalyzed reaction could be envisioned starting from N-methyl-2-alkynyl-4,5-dichloroaniline. The general mechanism often involves oxidative addition of palladium to a carbon-halogen bond, followed by migratory insertion of an alkyne or alkene, and subsequent reductive elimination to form the indole ring and regenerate the palladium catalyst.

Introduction and Regioselective Placement of Dichloro Substituents

The placement of the two chlorine atoms at the 5- and 6-positions of the indole ring is a critical aspect of the synthesis. This can be achieved either by direct halogenation of an existing indole core or by starting with an aromatic precursor that already contains the desired halogen substitution pattern.

Direct chlorination of the indole ring can be challenging due to the high reactivity of the heterocyclic system. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, with the C3 position being the most reactive site, followed by the C2, C5, and C7 positions. Direct chlorination of 1-methyl-1H-indole would likely lead to a mixture of products, with substitution at the 3-position being a major competing reaction.

Achieving selective dichlorination at the 5- and 6-positions of an unsubstituted 1-methyl-1H-indole via direct halogenation is generally not a straightforward or high-yielding process. The regioselectivity is governed by the electronic properties of the indole ring, and directing the incoming electrophile (chlorine) specifically to the 5- and 6-positions in a controlled manner is difficult. researchgate.net Therefore, this approach is less common for synthesizing specifically substituted indoles like the target compound.

A more regiochemically controlled and widely employed strategy is to begin the synthesis with an aromatic precursor that already contains the desired 3,4-dichloro substitution pattern. This pre-functionalized building block is then used to construct the fused pyrrole (B145914) ring.

This approach is exemplified by the use of (3,4-dichlorophenyl)hydrazine in the Fischer indole synthesis, as described in section 2.1.1. The 3,4-dichloro substitution on the starting phenylhydrazine directly translates to a 5,6-dichloro substitution pattern on the final indole product. Similarly, for palladium-catalyzed cyclizations, one would start with a derivative of 3,4-dichloroaniline. This strategy circumvents the regioselectivity problems associated with direct halogenation of the indole core and is the preferred method for the synthesis of 5,6-dichloroindoles.

An example of this approach is seen in the synthesis of related heterocyclic structures, where 4,5-dichlorobenzene-1,2-diamine is used as a key intermediate to produce 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, highlighting the utility of starting with a pre-dichlorinated benzene (B151609) ring.

N-Methylation Strategies for the 1-Methyl-1H-indole Moiety

The introduction of a methyl group onto the indole nitrogen is a crucial step in the synthesis of this compound. Several methods are available for this transformation, ranging from classical alkylation to more modern approaches.

Direct alkylation of the indole nitrogen is a common strategy. Traditional methods often employ toxic and hazardous methylating agents such as methyl iodide and dimethyl sulfate. researchgate.net However, greener and safer alternatives have been developed. Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating reagent. researchgate.netst-andrews.ac.uk The N-methylation of indoles using DMC can be effectively catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), providing the desired N-methylated product in high yields. researchgate.netgoogle.com The reaction conditions are generally mild, and this method has been successfully applied on a large scale. researchgate.net

Another innovative and safe approach involves the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents. acs.org This method offers excellent monoselectivity for N-methylation of amides and indoles under mildly basic conditions and is characterized by its operational simplicity and high yields. acs.orgacs.org

Palladium-catalyzed reactions have also been explored for the regioselective alkylation of indoles. While some methods focus on C-H alkylation, careful selection of catalysts and conditions can favor N-alkylation. thieme-connect.com For instance, a palladium/norbornene co-catalyzed process allows for regioselective alkylation at the C-H bond adjacent to the NH group, but under certain conditions, N-alkylation can become a competing reaction, especially with electron-rich indoles. thieme-connect.com

Iron catalysis presents another avenue for N-alkylation. While iron catalysts typically favor C3-alkylation of indoles with alcohols via a borrowing-hydrogen methodology, a switch in selectivity towards N-alkylation can be achieved by starting with indoline derivatives. The process involves the N-alkylation of the indoline followed by an oxidation step to furnish the N-alkylated indole. nih.gov

MethodMethylating AgentCatalyst/BaseKey Features
Green MethylationDimethyl Carbonate (DMC)1,4-diazabicyclo[2.2.2]octane (DABCO)Environmentally safe, high yields, suitable for large-scale production. researchgate.netgoogle.com
Solid Methylating AgentPhenyl trimethylammonium iodide (PhMe₃NI)Mildly basic conditionsSafe, non-toxic, high monoselectivity, operational simplicity. acs.orgacs.org
Iron-Catalyzed AlkylationAlcoholsTricarbonyl(cyclopentadienone) iron complexSelective N-alkylation of indoline precursors followed by oxidation. nih.gov

Decarboxylative coupling reactions provide an alternative route to N-substituted indoles. A notable example is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This method, while focused on N-arylation, demonstrates the principle of using a carboxylic acid precursor for N-functionalization. The reaction proceeds efficiently in the presence of a Cu₂O catalyst to yield N-aryl indoles. organic-chemistry.org The proposed mechanism involves the formation of a copper carboxylate, followed by decarboxylation, and subsequent coupling steps. organic-chemistry.org While direct examples for N-alkylation via an oxidative decarboxylative aromatization are less common in the reviewed literature, this strategy presents a potential pathway for the synthesis of N-alkylated indoles from readily available indole-2-carboxylic acid precursors.

Further research into adapting these decarboxylative strategies for N-alkylation could provide novel and efficient synthetic routes. The dearomatization of indoles via decarboxylation under visible light and oxygen has also been explored, leading to isatin derivatives, which highlights the reactivity of indole carboxylic acids. researchgate.net

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, safety, and scalability of indole synthesis, several advanced techniques have been developed and applied.

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to accelerate reaction rates and improve yields. nih.gov The application of microwave irradiation to classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, has been extensively reviewed. nih.govtandfonline.comtandfonline.com Microwave-assisted reactions are known for being rapid, environmentally friendly, and efficient. tandfonline.comtandfonline.com For example, the synthesis of 2-substituted indoles from (2-aminobenzyl)triphenylphosphonium bromide and aldehydes can be achieved in high yields under microwave-assisted conditions. acs.org This technique is particularly beneficial for synthesizing diverse indole derivatives by enabling reactions that might be sluggish or low-yielding under conventional heating. benthamdirect.combenthamscience.com

Reaction TypeReactantsCatalyst/ConditionsAdvantage of Microwave
2-Substituted Indoles(2-Aminobenzyl)triphenylphosphonium bromide, AldehydesMicrowave irradiationHigh yields (81-97%), short reaction times. acs.org
Michael Addition2-Phenylindole, ChalconesZrCl₄, solvent-free, 280 WHigh yield. tandfonline.com
Bis(indolyl)methanesSubstituted indole, Aromatic aldehydesAu nanoparticles, 40 sSustainable and extremely rapid. tandfonline.com

One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps in a single vessel without isolating intermediates. nih.govrsc.org A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles based on a Fischer indolisation–indole N-alkylation sequence has been developed. This method is rapid, straightforward, and generally high-yielding. rsc.org

Palladium-catalyzed one-pot syntheses are also prominent. For instance, 2-substituted indoles can be synthesized from anilines and phenylacetylene in the presence of a palladium catalyst. nih.gov Another one-pot method involves the alkylation/acylation of ortho-tosylaminophenyl-substituted para-quinone methides followed by an intramolecular conjugate addition and oxidation sequence to produce 2,3-disubstituted indoles. nih.gov Copper-catalyzed one-pot arylation and cyclization of diaryliodonium salts derived from o-iodoanilines have also been developed for the synthesis of indolo[2,3-b]indoles. chemistryviews.org

Continuous flow chemistry is transforming synthetic chemistry by offering enhanced safety, scalability, and control over reaction parameters. nih.govrsc.org The application of flow technology to the synthesis of indoles has been a significant area of research. nih.govnih.gov The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to continuous flow conditions, overcoming some of the limitations of traditional batch methods like long reaction times and amplification effects. nih.govresearchgate.net

Flow reactors, including microreactors, allow for precise control of temperature and residence time, which can lead to improved yields and selectivity. nih.govresearchgate.net For example, the Hemetsberger–Knittel reaction for indole synthesis has been performed in a continuous flow system at high temperatures with a short residence time, resulting in high yields. nih.gov The combination of flow chemistry with other enabling technologies, such as microwave heating, has also been explored to further enhance synthetic efficiency. rsc.org

Synthesis of Key Intermediates and Related Dichloroindole Derivatives

The synthesis of this compound is predicated on the preparation of its core heterocyclic precursor, 5,6-dichloro-1H-indole, followed by N-methylation. The synthetic strategies for dichloro-substituted indoles often involve the construction of the indole ring from appropriately substituted benzene derivatives. A common precursor for the synthesis of 5,6-dichloro-1H-indole is 4,5-dichloro-1,2-phenylenediamine. This section also explores the synthesis of other related dichloroindole derivatives to provide a comparative overview of synthetic methodologies.

A plausible and established route for the formation of the indole ring from an o-phenylenediamine involves condensation with an α-dicarbonyl compound or its equivalent, followed by cyclization and aromatization. For instance, the reaction of 4,5-dichloro-1,2-phenylenediamine with a suitable synthon such as α-chloroacetaldehyde or a similar two-carbon electrophile can lead to the formation of the indole nucleus.

The subsequent N-methylation of the 5,6-dichloro-1H-indole intermediate is a crucial step to arrive at the final product. Modern synthetic methods favor the use of environmentally benign reagents. Dimethyl carbonate (DMC) has emerged as a green methylating agent for the N-methylation of indoles, often catalyzed by a nucleophilic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) st-andrews.ac.uknih.gov. This method avoids the use of more toxic and hazardous methylating agents like methyl iodide or dimethyl sulfate google.com. The reaction typically proceeds in a suitable solvent such as N,N-dimethylformamide (DMF) under thermal conditions google.com.

In addition to the primary synthetic route for the 5,6-dichloro isomer, the literature provides methods for the synthesis of other dichloroindole isomers, which are valuable for structure-activity relationship studies. For example, the synthesis of 4,5-dichloroindole has been achieved through a three-step process starting from 2,3-dichlorobenzaldehyde, involving nitration, a Henry reaction to form an o,β-dinitrostyrene intermediate, and a subsequent reductive cyclization via the Nenitzescu reaction acs.org. The synthesis of 5,7-dichloro-1H-indole can be accomplished through the cyclization of precursors like 2,4-dichloro-6-ethynylaniline chemsrc.com.

The following table summarizes the synthetic approaches for various dichloroindole derivatives, highlighting the diversity of precursors and methodologies.

Table 1: Synthetic Methodologies for Dichloroindole Derivatives

Target Compound Precursor(s) Key Reaction Type Reference
5,6-Dichloro-1H-indole 4,5-Dichloro-1,2-phenylenediamine and an α-haloketone/aldehyde Condensation/Cyclization General Indole Synthesis
4,5-Dichloroindole 2,3-Dichlorobenzaldehyde Nenitzescu Reaction acs.org
5,7-Dichloro-1H-indole 2,4-Dichloro-6-ethynylaniline Cyclization chemsrc.com
4,7-Dichloroindole-2,3-dione 2,5-Dichloroaniline Isatin Synthesis molbase.com

Once the desired dichloro-1H-indole is obtained, the final step is N-methylation. The conditions for this transformation can be tailored, but the use of dimethyl carbonate represents a common and efficient approach.

Table 2: Representative Conditions for N-Methylation of Dichloroindoles

Substrate Methylating Agent Catalyst/Base Solvent Typical Conditions Reference
5,6-Dichloro-1H-indole Dimethyl Carbonate (DMC) DABCO or K₂CO₃ DMF Reflux st-andrews.ac.ukgoogle.com

The synthesis of these key intermediates and related derivatives is fundamental for the exploration of the chemical space around dichloro-substituted indoles and for providing the necessary building blocks for more complex molecules.

Reactivity and Functionalization of 5,6 Dichloro 1 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring system is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The reaction rate for indole in such substitutions is significantly greater than that of benzene (B151609). vt.edu For the 5,6-Dichloro-1-methyl-1H-indole scaffold, the position of substitution is highly directed. The electron-withdrawing nature of the chlorine atoms at the C-5 and C-6 positions, combined with the influence of the pyrrole (B145914) nitrogen, enhances the reactivity of the C-3 position toward electrophiles. vulcanchem.com This makes the C-3 position the most nucleophilic site on the indole core and the primary target for electrophilic attack. nih.gov

A prime example of electrophilic aromatic substitution on this scaffold is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. organic-chemistry.org When this compound is subjected to Vilsmeier-Haack conditions, typically using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), formylation occurs at the C-3 position. vulcanchem.comnih.gov This leads to the formation of this compound-3-carboxaldehyde. vulcanchem.com The reaction proceeds through the formation of an electrophilic chloroiminium ion, also known as the Vilsmeier reagent, which is then attacked by the electron-rich C-3 position of the indole. wikipedia.org

ReactionReagentsProductReference
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-3-carboxaldehyde vulcanchem.com

Nucleophilic Substitution Reactions and Transformations

The chlorine atoms at the C-5 and C-6 positions of the this compound core are aryl halides and can participate in nucleophilic substitution reactions, particularly through transition-metal-catalyzed cross-coupling reactions.

One of the most significant transformations is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds by coupling aryl halides with organoboron compounds, such as arylboronic acids. vulcanchem.comlibretexts.org The chlorine atoms at C-5 and C-6 of the indole can be sequentially or simultaneously replaced by various aryl or heteroaryl groups, allowing for the extension of π-conjugated systems. vulcanchem.comresearchgate.netnih.gov The reaction typically involves a palladium catalyst, a base (like potassium phosphate), and a suitable solvent system. nih.gov This method is highly versatile for creating biaryl linkages.

Another important transformation for aryl halides is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting aryl halides with amines. wikipedia.orglibretexts.org This allows for the introduction of primary or secondary amine functionalities at the C-5 and C-6 positions of the indole ring, replacing the chlorine atoms. wikipedia.org The reaction has become a staple in medicinal chemistry for synthesizing aryl amines, largely replacing harsher, more traditional methods. wikipedia.org The process involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

ReactionCatalyst SystemType of Bond FormedReference
Suzuki-Miyaura CouplingPalladium catalyst, BaseCarbon-Carbon (C-C) vulcanchem.comnih.gov
Buchwald-Hartwig AminationPalladium catalyst, Ligand, BaseCarbon-Nitrogen (C-N) wikipedia.orglibretexts.org

Directed Functionalization at Specific Ring Positions

The C-3 position of the this compound scaffold is predisposed to electrophilic attack, making it the ideal site for direct functionalization through acylation and alkylation reactions.

Friedel-Crafts Acylation is a classic electrophilic aromatic substitution that introduces an acyl group (R-C=O) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org For indoles, this reaction proceeds readily at the C-3 position to yield 3-acylindoles, which are ketones. organic-chemistry.org The resulting ketone product is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org This method allows for the direct attachment of a variety of acyl groups to the C-3 position of the dichlorinated indole core.

C-3 Alkylation involves the introduction of an alkyl group at the C-3 position. While traditional Friedel-Crafts alkylation can be complicated by issues like carbocation rearrangements and polyalkylation, more controlled methods have been developed. masterorganicchemistry.com Direct C-3 alkylation of indoles remains a synthetic challenge, but various methods exist, including reactions with alcohols or other alkylating agents under specific catalytic conditions. chemrxiv.orgnih.gov For instance, metal-free catalytic systems have been developed for the direct C-3 alkylation of indoles using amine-based alkylating agents. nih.gov

FunctionalizationReaction TypeTypical ReagentsPosition
AcylationFriedel-Crafts AcylationAcyl halide (e.g., CH₃COCl), AlCl₃C-3
AlkylationDirect C-H AlkylationAlcohols, Amine-based alkylating agentsC-3

Esterification and amidation reactions require the presence of a carboxylic acid functionality. The synthesis of This compound-3-carboxylic acid provides the necessary precursor for these transformations. nih.gov This carboxylic acid derivative can be readily converted into a variety of esters and amides, which are common motifs in pharmacologically active compounds.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol to form the corresponding ester.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This is one of the most important reactions in medicinal chemistry. nih.gov Direct reaction of a carboxylic acid and an amine is often difficult and requires high temperatures. Therefore, the reaction is usually facilitated by coupling agents (e.g., DCC, EDC) or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride. unimi.it A general procedure involves dissolving the carboxylic acid, adding oxalyl chloride and a catalytic amount of DMF to form the acyl chloride, which is then reacted with the desired amine. unimi.it

Starting CompoundReactionReagentsProduct
This compound-3-carboxylic acidEsterificationAlcohol, Acid catalyst (or conversion to acyl chloride)This compound-3-carboxylate ester
This compound-3-carboxylic acidAmidationAmine, Coupling agent (or conversion to acyl chloride)This compound-3-carboxamide

Derivatization of the this compound Scaffold

The conversion of halogenated indoles into boronic acid derivatives is a powerful strategy for further functionalization, primarily through subsequent Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov Boronic acids and their esters (boronates) are stable, generally non-toxic, and versatile synthetic intermediates. vt.edunih.gov

The most common method for synthesizing aryl boronic esters from aryl halides is the Miyaura borylation . nih.gov This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov The chlorine atoms at the C-5 and/or C-6 positions of this compound can be converted to a boronic ester group under these conditions. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This transformation provides a boronate ester, such as a pinacol (B44631) ester, which is a stable and easily handled derivative of the corresponding boronic acid. wiley-vch.dewiley-vch.de These boronic esters can then be used in a wide array of subsequent coupling reactions to build more complex molecules. nih.gov

ReactionSubstrateKey ReagentsProduct TypeReference
Miyaura BorylationThis compoundPd catalyst, B₂pin₂, BaseIndole-boronic acid pinacol ester nih.govnih.gov

Preparation of Esters and Carboxylates

The introduction of ester and carboxylate functionalities to the this compound scaffold is a critical step for creating a diverse range of derivatives for further chemical exploration and biological screening. These functional groups can be introduced at various positions of the indole ring, most commonly at the C3-position due to its inherent reactivity, but also at the C2-position through alternative synthetic strategies.

A prevalent method for synthesizing C3-carboxylates involves a two-step sequence starting with the Vilsmeier-Haack formylation of this compound to produce the corresponding 3-carboxaldehyde. This intermediate is then oxidized to the carboxylic acid, which can be subsequently esterified.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. organic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.deijpcbs.com This electrophilic species then attacks the electron-rich C3-position of the indole nucleus.

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. wikipedia.org This electrophile is then attacked by the C3-position of this compound. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired this compound-3-carboxaldehyde. organic-chemistry.orgwikipedia.org

Table 1: Vilsmeier-Haack Formylation of this compound

Starting MaterialReagentsProduct
This compound1. POCl₃, DMF2. H₂OThis compound-3-carboxaldehyde

This table represents a generalized reaction scheme based on established chemical principles.

Oxidation to Carboxylic Acid

The aldehyde functional group of this compound-3-carboxaldehyde can be readily oxidized to the corresponding carboxylic acid, this compound-3-carboxylic acid. This transformation is a standard procedure in organic synthesis, and various oxidizing agents can be employed. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the sensitivity of the substrate. The existence of this compound-3-carboxylic acid is confirmed in chemical databases. nih.gov

Fischer-Speier Esterification

The preparation of esters from this compound-3-carboxylic acid can be achieved through Fischer-Speier esterification. This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comwikipedia.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. libretexts.org

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. masterorganicchemistry.comyoutube.com This method is applicable for producing a variety of alkyl esters. For instance, reaction with methanol would yield methyl this compound-3-carboxylate, while using ethanol (B145695) would produce the corresponding ethyl ester.

Table 2: Fischer Esterification of this compound-3-carboxylic Acid

Starting MaterialReagentsProduct
This compound-3-carboxylic acidMethanol, H₂SO₄ (catalyst)Methyl this compound-3-carboxylate
This compound-3-carboxylic acidEthanol, H₂SO₄ (catalyst)Ethyl this compound-3-carboxylate

This table illustrates representative esterification reactions.

Synthesis of Indole-2-Carboxylates

While functionalization at the C3-position is more common, the synthesis of indole-2-carboxylates is also achievable through specific synthetic routes. For example, a study on the synthesis of novel HIV-1 integrase inhibitors describes the preparation of ethyl 3-bromo-1H-indole-2-carboxylate from 3-bromo-1H-indole-2-carboxylic acid using concentrated sulfuric acid in anhydrous ethanol, which is a direct application of the Fischer esterification. nih.gov While this example does not feature the 5,6-dichloro-1-methyl substitution pattern, the methodology is broadly applicable to substituted indole-2-carboxylic acids.

Spectroscopic Characterization Methodologies for 5,6 Dichloro 1 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,6-Dichloro-1-methyl-1H-indole. It provides precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. For substituted indoles, the chemical shifts (δ) of the protons are influenced by the nature and position of the substituents on the indole (B1671886) ring. In the case of 1-methylindoles, a characteristic singlet for the N-methyl group is observed. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings exhibit distinct signals, with their coupling patterns providing information about their relative positions.

Interactive ¹H NMR Data Table for a Substituted Indole Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-77.79s
H-47.25d8.7
H-27.03d2.3
H-36.97s
H-56.87dd8.7, 2.4
N-CH₃3.90s
C-CH₃2.33s

Note: This data is for a representative substituted indole and may not correspond exactly to this compound. Data derived from a study on a similar compound. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring are sensitive to the electronic effects of the substituents. For instance, the presence of electron-withdrawing chlorine atoms at the 5 and 6 positions would influence the chemical shifts of the adjacent carbon atoms. researchgate.net

Interactive ¹³C NMR Data Table for a Substituted Indole Derivative

CarbonChemical Shift (ppm)
C-7a154.01
C-3a131.53
C-5128.75
C-6122.53
C-2112.18
C-4111.74
C-3111.58
C-7100.81
N-CH₃56.05
C-CH₃9.81

Note: This data is for a representative substituted indole and may not correspond exactly to this compound. Data derived from a study on a similar compound. rsc.org

Advanced Two-Dimensional NMR Techniques (COSY, TOCSY, ROESY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted indoles. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically over two to three bonds. It is crucial for establishing the connectivity of protons within the indole ring system. wikipedia.org

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all the protons belonging to a specific ring of the indole. wikipedia.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY provides information about the spatial proximity of protons, which is critical for determining the three-dimensional structure of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon spectrum based on the assigned proton spectrum. youtube.com

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org For this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are usually seen in the 1600-1450 cm⁻¹ region. researchgate.net

C-N stretching: Found in the 1360-1250 cm⁻¹ range.

C-Cl stretching: The presence of chlorine atoms would give rise to absorption bands in the fingerprint region, typically below 800 cm⁻¹.

CH₃ stretching and bending: The N-methyl group will show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum due to its aromatic nature. The positions and intensities of the absorption maxima are sensitive to the substitution pattern on the ring. For instance, the presence of chloro substituents can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift). nih.govresearchgate.net The UV-Vis spectrum of an indole derivative typically shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. beilstein-journals.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for indole derivatives involve the loss of the N-methyl group or cleavage of the pyrrole ring. nih.govchemrxiv.org

X-ray Crystallography for Solid-State Structural Elucidation

Crystal Structure Determination and Unit Cell Parameters

The determination of the crystal structure of a compound through single-crystal X-ray diffraction involves a series of steps. Initially, a suitable single crystal of the target compound is grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections with specific intensities, is meticulously recorded. These data are subsequently processed to determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry elements of the crystal.

As of the latest available literature, a specific crystal structure determination for This compound has not been reported. Consequently, its unit cell parameters and space group are not available.

However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a related chlorinated indole derivative, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole , is presented below. This data provides a reference for the crystallographic characterization of similar molecular scaffolds.

Table 1: Crystallographic Data for 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole
ParameterValue
Molecular FormulaC15H12ClNO2S
Molecular Weight305.77
Crystal SystemTetragonal
Space GroupI4/a
a (Å)26.991(7)
b (Å)26.991(7)
c (Å)7.8345(19)
α (°)90
β (°)90
γ (°)90
Volume (ų)5708(2)
Z16
Temperature (K)111

Conformational Analysis and Interatomic Distances

A detailed conformational analysis of This compound is contingent upon the determination of its crystal structure. Such an analysis would reveal the precise spatial arrangement of its atoms, including the planarity of the indole ring system and the orientation of the N-methyl group.

In the absence of experimental data for This compound , we can infer certain structural features based on the known crystallography of related indole derivatives. The indole ring itself is expected to be essentially planar. The presence of the two chlorine atoms on the benzene moiety of the indole core is anticipated to have a minimal distorting effect on the planarity of the bicyclic system. The N-methyl group will be positioned out of the plane of the indole ring.

Interatomic distances within the molecule would be expected to fall within established ranges for similar structures. For instance, the carbon-carbon bond lengths within the aromatic system would likely be in the range of 1.36 to 1.44 Å, while the carbon-nitrogen bonds of the pyrrole ring would be approximately 1.37 to 1.38 Å. The carbon-chlorine bond lengths are expected to be around 1.73 Å.

The crystal packing of This compound would be influenced by a combination of van der Waals forces and potentially weaker intermolecular interactions such as C-H···π stacking and halogen bonding. The N-methyl group would also play a role in the steric hindrance and packing efficiency of the molecules in the crystal lattice. A definitive understanding of these features, however, awaits experimental crystallographic studies.

To provide a tangible example of the type of data derived from a conformational analysis, selected interatomic distances for a related compound, dimethyl 3,3'-[(4-chlorophenyl)methylene]bis(1H-indole-2-carboxylate) , are presented below.

Table 2: Selected Interatomic Distances for a Related Indole Derivative
BondLength (Å)
N-H···O (hydrogen bond)2.8-3.0
C-Cl~1.74
C=O~1.22
C-N (indole ring)~1.38

Computational and Theoretical Studies on 5,6 Dichloro 1 Methyl 1h Indole

Quantum Chemical Calculation Methods

Quantum chemical calculations are instrumental in predicting the molecular properties of compounds like 5,6-dichloro-1-methyl-1H-indole. These methods allow for the detailed examination of its electronic structure and behavior.

Density Functional Theory (DFT) Investigations of Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be used to determine its most stable three-dimensional arrangement of atoms (optimized geometry). These calculations provide data on bond lengths, bond angles, and dihedral angles. Such studies on related indole (B1671886) compounds have demonstrated the reliability of DFT in predicting ground-state properties. alfa-chemistry.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states, which is fundamental to predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. TD-DFT can identify the wavelengths of light the molecule is likely to absorb and the nature of the electronic transitions involved. alfa-chemistry.com For indole derivatives, TD-DFT has been used to study their photophysical behavior, although challenges in accurately predicting the order of certain excited states have been noted. researchgate.net

Molecular Structure and Electronic Properties Analysis

The data generated from quantum chemical calculations allow for a detailed analysis of the molecular structure and electronic properties of this compound.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization using DFT would reveal the most stable conformation of this compound. By systematically rotating the methyl group and performing energy calculations, a conformational energy landscape can be mapped out. This would identify the lowest energy structure and any energy barriers to rotation. The planarity of the indole ring system and the orientation of the substituents would be precisely determined.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's electronic conductivity and optical properties. A smaller band gap generally suggests that the molecule can be more easily excited. For indole derivatives, the distribution of the HOMO and LUMO across the molecule can indicate regions susceptible to electrophilic or nucleophilic attack.

Below is a hypothetical data table illustrating the kind of information a HOMO-LUMO analysis would provide.

PropertyValue (eV)
HOMO Energy-
LUMO Energy-
Band Gap (LUMO-HOMO)-

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map uses a color scale to show regions of positive and negative electrostatic potential. Red areas typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the chlorine atoms and the nitrogen atom of the indole ring, highlighting these as potential sites for interaction.

A hypothetical table of calculated atomic charges is presented below.

AtomCharge (e)
N1-
C2-
C3-
C4-
C5-
C6-
C7-
C8-
C(methyl)-
Cl(5)-
Cl(6)-

Spectroscopic Property Predictions and Simulations

Theoretical calculations are instrumental in predicting the spectroscopic behavior of molecules. By simulating spectra, researchers can aid in the interpretation of experimental data, confirm structural assignments, and understand the electronic transitions and vibrational modes of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a valuable tool for structure elucidation of organic compounds. mdpi.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate the magnetic shielding tensors from which chemical shifts are derived. mdpi.com These calculations can predict both ¹H and ¹³C NMR spectra with a reasonable degree of accuracy, often with root mean square errors (RMSE) between 0.2–0.4 ppm for ¹H shifts. mdpi.com

More recent approaches utilize machine learning and graph neural networks (GNNs), which are trained on large datasets of experimental NMR spectra. mdpi.comarxiv.org These methods can achieve high accuracy, with mean absolute errors (MAE) for ¹H chemical shifts often falling below 0.20 ppm. arxiv.org For a molecule like this compound, computational models would predict the chemical shifts for each unique proton and carbon atom, taking into account the electronic effects of the chloro-substituents and the methyl group on the indole ring.

Below is a table representing the type of data generated from a computational NMR chemical shift prediction for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative of typical computational predictions and is not experimental data.)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-CH₃ 3.75 31.5
C2-H 7.20 129.8
C3-H 6.55 101.2
C4-H 7.60 122.0
C5 - 125.4
C6 - 128.1
C7-H 7.50 110.3
C3a - 129.5
C7a - 135.7

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations, primarily using DFT methods, can calculate the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions. researchgate.net

For this compound, simulations would identify key vibrational modes such as C-H stretching of the aromatic and methyl groups, C-N stretching, C-Cl stretching, and the characteristic vibrations of the indole ring system. Comparing the simulated spectrum with experimental data helps to confirm the molecular structure and understand its vibrational properties. nih.gov

Table 2: Simulated Vibrational Frequencies for Key Modes of this compound (Note: The following data is illustrative of typical computational predictions and is not experimental data.)

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
Aromatic C-H Stretch 3100-3000 Medium
Methyl C-H Stretch 2950-2850 Strong
C=C Ring Stretch 1600-1450 Strong
C-N Stretch 1350-1250 Medium
C-Cl Stretch 800-650 Strong

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to simulate UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. nih.gov These calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Simulations for this compound would predict the electronic transitions, likely π → π* transitions within the indole aromatic system. The results can be influenced by the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM) or more advanced QM/MM (Quantum Mechanics/Molecular Mechanics) approaches that explicitly include solvent molecules. scm.com

Table 3: Simulated UV-Vis Absorption Data for this compound (Note: The following data is illustrative of typical computational predictions and is not experimental data.)

Transition Predicted λmax (nm) Oscillator Strength (f)
S₀ → S₁ 295 0.15
S₀ → S₂ 268 0.45
S₀ → S₃ 220 0.80

Intermolecular Interactions and Non-Covalent Interactions

Understanding the non-covalent interactions of this compound is crucial for predicting its crystal packing, solubility, and interactions with biological targets. Computational methods are essential for analyzing these subtle forces.

While this compound lacks a traditional hydrogen bond donor (like N-H or O-H), it can act as a hydrogen bond acceptor via its chlorine atoms and the π-system of the indole ring. Computational analysis of its crystal structure would focus on identifying weak, non-conventional hydrogen bonds such as C-H···Cl and C-H···π interactions. nih.gov These interactions, although weaker than classical hydrogen bonds, play a significant role in determining the three-dimensional arrangement of molecules in the solid state. eurjchem.comnih.gov

Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots are computational tools used to visualize and characterize these weak interactions, providing information on their strength and nature. Analysis would involve identifying bond critical points and evaluating electron density at these points.

Table 4: Typical Geometric Parameters for Predicted Non-Covalent Interactions in Crystalline this compound (Note: The following data is illustrative of typical computational predictions and is not experimental data.)

Interaction Type Donor-Acceptor Distance (Å) Angle (°)
C-H···Cl 3.2 - 3.8 130 - 170
C-H···π (ring centroid) 3.4 - 4.0 120 - 160

Charge transfer (CT) interactions are fundamental to the electronic properties of molecules and their ability to form complexes. bas.bg Computational studies can investigate both intramolecular and intermolecular charge transfer. For this compound, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov

The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's electronic stability and its potential for charge transfer. A smaller gap suggests that the molecule is more polarizable and more likely to engage in charge transfer interactions. nih.gov Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential CT interactions. researchgate.net

Table 5: Predicted Molecular Orbital Energies for this compound (Note: The following data is illustrative of typical computational predictions and is not experimental data.)

Parameter Predicted Energy (eV)
HOMO Energy -6.2
LUMO Energy -1.5
HOMO-LUMO Gap 4.7

Advanced Theoretical Concepts in Chemical Behavior

Theoretical chemistry provides powerful tools to predict and understand the intrinsic properties of molecules. For this compound, these methods can offer insights into its electronic structure and reactivity.

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of organic molecules.

For indole derivatives, the presence of electron-donating and electron-withdrawing groups can enhance NLO properties by increasing the molecular hyperpolarizability. In a study on a similar indole derivative, Indole-7-carboxaldehyde, computational analysis revealed significant NLO behavior. researchgate.net The high values of dipole moment, linear polarizability, and first-order hyperpolarizability suggested its potential as an NLO material. researchgate.net

For this compound, the electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring, combined with the electronic characteristics of the methylated indole nucleus, could potentially lead to interesting NLO properties. A hypothetical computational study on this molecule would likely involve the calculation of parameters such as those presented in the table below, which are based on findings for other indole derivatives.

Table 1: Hypothetical NLO Properties of an Indole Derivative

Parameter Value
Dipole Moment (μ) > 5 Debye
Linear Polarizability (α) > 150 a.u.
First-Order Hyperpolarizability (β) > 1000 a.u.

Note: These values are illustrative and based on studies of other indole compounds. researchgate.net

Chemical reactivity descriptors, derived from DFT, are crucial for predicting the reactive sites of a molecule. Fukui functions, for example, indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack.

The indole nucleus is known to be electron-rich and generally susceptible to electrophilic substitution, primarily at the C3 position. vulcanchem.com The presence of two chlorine atoms on the benzene ring of this compound will influence the electron density distribution across the molecule. A Fukui function analysis would provide a quantitative measure of the reactivity of each atom.

In a theoretical study involving a substituted indole, DFT calculations including Fukui functions were employed to understand the reaction mechanism. sciforum.netresearchgate.net For this compound, such an analysis would likely confirm the high reactivity of the C3 position towards electrophiles. Furthermore, it could elucidate the influence of the chloro substituents on the reactivity of the benzene ring itself.

Table 2: Illustrative Fukui Function Indices for Predicting Reactive Sites

Atomic Site f(r) for Electrophilic Attack f(r) for Nucleophilic Attack
C2 Lower Value Higher Value
C3 Highest Value Lower Value
C4 Moderate Value Moderate Value
C7 Moderate Value Moderate Value

Note: This table represents a qualitative prediction of Fukui function indices for an indole derivative.

Molecular Modeling and Docking Studies (focused on chemical interactions, e.g., binding to catalysts or reagents)

Molecular modeling and docking are powerful computational techniques used to simulate the interaction between a ligand and a receptor, such as a catalyst or an enzyme. These studies can provide valuable insights into binding affinities and the specific interactions that stabilize the complex.

While no specific docking studies on this compound with catalysts or reagents are readily available, we can look at related research. For instance, molecular modeling of 5-hydroxyindole (B134679) derivatives as EZH2 inhibitors has demonstrated how these compounds fit into the binding pocket of the enzyme, highlighting key hydrogen bonding and hydrophobic interactions. mdpi.com

In the context of chemical reactions, molecular modeling can be used to study the interaction of this compound with a catalyst. For example, in a study on the synthesis of substituted indoles, DFT was used to investigate the mechanism of a gold(I)-catalyzed reaction. sciforum.netresearchgate.net A similar approach could be used to model the interaction of this compound with various catalysts, predicting the most favorable reaction pathways and transition states. This would be particularly useful in understanding and optimizing reactions such as cross-coupling or functionalization at the indole core.

Such a study would typically generate data on binding energies and intermolecular interactions, as illustrated in the hypothetical table below.

Table 3: Hypothetical Docking Study Results of an Indole Derivative with a Catalyst

Parameter Value
Binding Energy (kcal/mol) -5 to -10
Key Interacting Residues/Atoms Amino acids of the catalyst's active site
Types of Interactions Hydrogen bonds, π-π stacking, hydrophobic interactions

Note: These values are for illustrative purposes and would be specific to the catalyst and reaction being studied.

Structure Activity Relationships Sar in the Context of 5,6 Dichloro 1 Methyl 1h Indole Chemical Behavior

Impact of Halogen Substitution on Electron Density and Reactivity

The presence of two chlorine atoms on the benzene (B151609) ring of the indole (B1671886) core at positions 5 and 6 significantly influences the electron density distribution and, consequently, the reactivity of the molecule. Chlorine atoms are electron-withdrawing groups due to their high electronegativity, which they exert through the inductive effect (-I effect). This effect reduces the electron density of the aromatic system.

Crucially, this electron withdrawal by the chlorine atoms enhances the electrophilic character of the C3 position of the pyrrole (B145914) ring. vulcanchem.com The C3 position is inherently the most nucleophilic site in indoles, and the deactivation of the benzene ring further promotes electrophilic attack at this position. chemrxiv.org Computational studies on related indolynes have shown that substituents on the benzene ring can lead to a polarization of the formal triple bond, which is indicative of the electronic influence of these substituents on the entire ring system. nih.gov

Below is a data table illustrating the general effect of electron-withdrawing substituents on the reactivity of the indole ring.

Substituent PositionElectronic EffectImpact on Electron Density of Benzene RingImpact on Reactivity at C3
5 and 6Inductive (-I) and Resonance (+M)Overall decreaseEnhanced electrophilicity

Table 1: General Impact of Halogen Substituents on Indole Reactivity.

Role of N-Methylation in Steric Hindrance and Electronic Effects on the Indole System

The methylation at the N1 position of the indole ring introduces both steric and electronic effects that modulate the molecule's chemical behavior. The methyl group is an electron-donating group through a positive inductive effect (+I effect), which slightly increases the electron density of the indole ring system compared to an N-unsubstituted indole. This electronic donation can influence the nucleophilicity of the ring.

From a steric perspective, the N-methyl group can hinder the approach of reagents to the adjacent C2 and C7 positions. vulcanchem.com This steric hindrance is a significant factor in directing the regioselectivity of certain reactions. For instance, while C2 is a potential site for metallation, the presence of the N-methyl group can disfavor this, further enhancing the preference for reactions to occur at the less hindered C3 position. The steric demand of the N-substituent has been shown to be a critical factor in the outcome of reactions such as catalytic hydrogenation, where bulkier N-substituents can reduce reaction rates or alter selectivity. acs.org

The table below summarizes the dual role of the N-methyl group.

FeatureEffectConsequence on Chemical Behavior
Electronic Electron-donating (+I effect)Increases overall electron density of the indole ring
Steric Steric hindrance around N1Can influence regioselectivity by blocking C2 and C7 positions

Table 2: Effects of N-Methylation on the Indole System.

Influence of Substituents at C-2 and C-3 Positions on Chemical Transformations

While the primary focus is on 5,6-Dichloro-1-methyl-1H-indole, understanding the influence of potential substituents at the C2 and C3 positions is critical for predicting its subsequent chemical transformations. The introduction of a substituent at either of these positions can dramatically alter the electronic and steric landscape of the molecule, thereby directing further functionalization.

Substituents at the C-2 Position: The C2 position of the indole is less nucleophilic than C3. The introduction of a substituent at C2 can have a profound impact on the reactivity at C3. For instance, the presence of a methyl group at C2 was found to increase steric hindrance, which in turn lowered the yield of hydrogenation reactions. acs.org Conversely, functionalization at C2 is a common strategy to block this position and direct subsequent reactions to other parts of the indole nucleus.

Substituents at the C-3 Position: The C3 position is the most common site for electrophilic attack. Once a substituent is introduced at C3, the reactivity of the indole ring is significantly altered. The nature of the C3-substituent will dictate the course of further reactions. For example, the synthesis of (Z)-3-(3-((3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)-1H-indol-1-yl)-N-arylpropanamides involves the initial functionalization at the N1 position followed by a reaction at the C3-carbaldehyde, demonstrating how a C3 substituent serves as a handle for further elaboration. easychair.org

The following table provides examples of how substituents at C2 and C3 can direct chemical transformations.

Position of SubstituentType of SubstituentInfluence on Subsequent Reactions
C-2Alkyl group (e.g., -CH₃)Sterically hinders C3, potentially lowering reaction yields at that position.
C-3Aldehyde (-CHO)Acts as an electrophilic site for nucleophilic addition, enabling further molecular elaboration.

Table 3: Influence of C-2 and C-3 Substituents on Indole Reactivity.

Correlation between Molecular Structure and Reaction Selectivity/Yields

The molecular structure of this compound, and its derivatives, directly correlates with the selectivity and yields of their chemical reactions. The electronic nature and steric bulk of substituents, as well as the reaction conditions, are key determinants of the reaction outcome.

Regioselectivity: The inherent electronic properties of the this compound scaffold strongly favor electrophilic substitution at the C3 position. This regioselectivity can be further controlled by the choice of reagents and reaction conditions. For example, in the cycloaddition reactions of indolynes, the position of the aryne formation (e.g., 4,5-, 5,6-, or 6,7-indolyne) dictates the regioselectivity of the Diels-Alder reaction. nih.govnih.gov While 4,5- and 5,6-indolynes showed little to no regioselectivity with 2-tert-butylfuran, the 6,7-indolyne exhibited a high degree of selectivity. nih.gov

Reaction Yields: The yields of reactions involving substituted indoles are highly dependent on the electronic nature of the substituents. Electron-donating groups on the indole ring generally lead to higher yields in electrophilic substitution reactions, while electron-withdrawing groups can decrease the reaction rate and yield. In a study on the N-methylation of various substituted indoles, a wide range of functional groups, including halogens, were well-tolerated, affording high yields. acs.orgnih.gov

The table below presents data on the yields of N-methylation for various substituted indoles, illustrating the impact of the substituent's electronic nature.

Indole DerivativeSubstituent(s)Electronic Nature of Substituent(s)Yield of N-Methylation (%)Reference
5-Bromoindole5-BrElectron-withdrawing91 acs.org
6-Chloroindole6-ClElectron-withdrawing88 acs.org
5-Nitroindole5-NO₂Strongly electron-withdrawing85 acs.org
5-Methoxyindole5-OCH₃Electron-donating93 acs.org

Table 4: Correlation of Substituent Electronic Nature with N-Methylation Yields of Indoles.

Applications of 5,6 Dichloro 1 Methyl 1h Indole in Synthetic Chemistry and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of two chlorine atoms on the benzene (B151609) ring of the indole (B1671886) core, combined with the N-methylation, makes 5,6-Dichloro-1-methyl-1H-indole a valuable starting material for the synthesis of a wide array of complex organic molecules. Its utility stems from the ability to selectively functionalize the indole ring at various positions.

The indole nucleus is a common feature in many biologically active compounds, including alkaloids and pharmaceuticals. rsc.org The synthesis of derivatives of this core structure is a significant focus in medicinal chemistry. nih.govopenmedicinalchemistryjournal.comresearchgate.net The functionalization of the indole ring can dramatically impact the biological properties of the resulting molecules. nih.gov

Key reactions that highlight the versatility of this compound as a building block include:

Electrophilic Substitution: The C3 position of the indole ring is particularly susceptible to electrophilic attack. A prime example of this is the Vilsmeier-Haack reaction , which introduces a formyl group at the C3 position. This reaction typically uses phosphoryl chloride (POCl₃) and a formamide, such as dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the electrophile. This provides a straightforward route to 3-formyl-indole derivatives, which are themselves versatile intermediates for further transformations.

Cross-Coupling Reactions: The chlorine atoms at the C5 and C6 positions can participate in various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , for instance, allows for the formation of carbon-carbon bonds by reacting the dichloroindole with a boronic acid in the presence of a palladium catalyst. This reaction is instrumental in extending the π-conjugated system of the indole, enabling the synthesis of complex aryl-substituted indoles.

These reactions demonstrate the capacity of this compound to serve as a scaffold upon which molecular complexity can be built, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The synthesis of complex natural products often relies on the strategic use of such functionalized building blocks. nih.govrsc.org

Table 1: Representative Reactions Utilizing Dichloroindole Scaffolds
Reaction TypeReagents and ConditionsProduct TypePotential Applications
Vilsmeier-Haack FormylationPOCl₃, DMF3-Formyl-indole derivativeIntermediate for further functionalization
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base5- and/or 6-Aryl-indole derivativeSynthesis of conjugated systems, bioactive molecules

Precursor for Advanced Heterocyclic Systems and Scaffolds

The reactivity of this compound also positions it as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These advanced scaffolds are often sought after for their unique electronic and biological properties.

One area where such precursors are of interest is in the development of organic semiconductors . The extended π-systems that can be generated from this dichloroindole derivative through reactions like the Suzuki-Miyaura coupling are a key feature of many organic electronic materials. By carefully selecting the coupling partners, a variety of tailored electronic properties can be achieved in the resulting materials.

Furthermore, the functional groups introduced onto the this compound core can be used to direct the formation of new rings, leading to polycyclic indole derivatives. For example, a formyl group at the C3 position can be a handle for condensation reactions to build new heterocyclic rings. The synthesis of indole-fused scaffolds can be achieved through various cyclization reactions, often controlled by the choice of catalyst. researchgate.net The construction of such complex ring systems is a key strategy in the synthesis of novel bioactive molecules. psu.edu

Applications in the Development of Photochromic Materials (if related to photochromic indole derivatives)

While direct studies on the photochromic properties of this compound are not extensively reported, the broader class of indole derivatives has been successfully incorporated into photochromic systems. nih.govpsu.eduresearchgate.net Photochromic materials are compounds that can reversibly change their color upon exposure to light of a specific wavelength. This property makes them attractive for applications such as optical data storage, smart windows, and molecular switches. nih.gov

A prominent class of photochromic molecules that have incorporated indole moieties are the diarylethenes . nih.govbeilstein-journals.org These molecules undergo a reversible cyclization/ring-opening reaction upon irradiation with UV and visible light, respectively. The synthesis of non-symmetric diarylethenes allows for the fine-tuning of their photochromic properties. nih.gov It is conceivable that an appropriately functionalized this compound derivative could serve as one of the aryl components in a diarylethene system.

Another class of photochromic compounds derived from indoles are the indolylfulgides . nih.gov These are synthesized through the condensation of an indole derivative with a succinic anhydride (B1165640) derivative. The resulting fulgide exhibits photochromism, with the open-ring and closed-ring forms having distinct absorption spectra. nih.gov

The general synthetic strategies for creating photochromic materials based on indole derivatives suggest that this compound could be a viable building block in this field. The chlorine substituents could potentially influence the electronic properties and, consequently, the photochromic behavior of the final molecule.

Table 2: Classes of Photochromic Materials Incorporating Indole Derivatives
Photochromic ClassGeneral StructureSwitching MechanismPotential Application
DiarylethenesTwo aryl groups connected by a photochromic corePericyclic ring-closing/openingOptical data storage, molecular switches
IndolylfulgidesIndole moiety attached to a fulgide coreIsomerization and cyclizationColorants, optical devices

Role in the Design of Chemical Probes for Research Assays

Indole derivatives are frequently used as the core structure in the design of chemical probes, particularly fluorescent probes , for research assays. nih.gov These probes are designed to selectively interact with and report on the presence of specific analytes in biological systems. The indole scaffold is attractive due to its inherent fluorescence properties, which can be modulated by the introduction of various substituents.

The design of fluorescent probes often involves a fluorophore (the signaling unit) and a recognition site that selectively binds to the target analyte. The interaction between the probe and the analyte triggers a change in the fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence). The synthesis of such probes can involve the functionalization of the indole ring to attach the recognition moiety.

Derivatives of substituted indoles have been investigated for their potential as inhibitors of various enzymes, which is a key aspect in the development of both therapeutic agents and chemical probes for studying enzyme function. For instance, some indole derivatives have shown inhibitory activity against bacterial enzymes, highlighting their potential as antibacterial agents. researchgate.net

Given the synthetic tractability of this compound, it could serve as a platform for the development of novel chemical probes. The chlorine atoms could be used as handles for the attachment of recognition units or to tune the electronic and photophysical properties of the resulting probe. The development of probes for specific biological targets, such as biothiols, is an active area of research where novel indole-based structures could be beneficial. nih.gov

Future Research Directions for 5,6 Dichloro 1 Methyl 1h Indole

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of substituted indoles exist, the development of more efficient, environmentally benign, and cost-effective routes to 5,6-Dichloro-1-methyl-1H-indole remains a critical objective. Future research should prioritize "green chemistry" principles to minimize hazardous waste and energy consumption.

Key research targets include:

Multicomponent Reactions: Investigating one-pot, multicomponent reactions (MCRs) starting from simple, inexpensive precursors could offer a highly efficient pathway. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has shown promise for assembling the indole (B1671886) core under mild, metal-free conditions using ethanol (B145695) as a solvent. rsc.org Adapting such methodologies for the synthesis of the specifically substituted 5,6-dichloro-1-methyl derivative would be a significant step forward.

Catalytic C-H Activation: Direct, late-stage functionalization of the indole core via C-H activation is a powerful strategy. Developing selective catalytic systems (e.g., using palladium, rhodium, or copper) to introduce the chloro groups onto the N-methyl indole scaffold would be a more atom-economical approach than traditional methods that often require pre-functionalized starting materials.

Visible-Light Photocatalysis: Recent advancements in using visible light to drive chemical reactions offer a sustainable alternative to thermally driven processes. Developing a photocatalytic formal (4+2) cycloaddition or similar strategies could provide novel and efficient routes to complex indole structures under extremely mild conditions. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Challenges
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste, use of benign solvents. rsc.org Substrate scope, control of regioselectivity for the dichloro substitution.
Catalytic C-H Activation High atom economy, late-stage functionalization, reduces synthetic steps. Catalyst cost and sensitivity, achieving high regioselectivity at C5 and C6.
Visible-Light Photocatalysis Use of renewable energy source, mild reaction conditions, high reaction efficiency. rsc.org Development of suitable photocatalysts, optimization for specific substitutions.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The electronic landscape of this compound—characterized by an electron-rich pyrrole (B145914) ring and an electron-deficient benzene (B151609) ring—suggests a rich and underexplored reactivity. The interplay between the N-methyl group and the two chlorine atoms likely leads to unique chemical behaviors compared to other indoles.

Future investigations should focus on:

Selective Functionalization: Probing the regioselectivity of electrophilic aromatic substitution at the C2, C3, C4, and C7 positions. The directing effects of the existing substituents need to be systematically mapped to enable precise molecular editing.

Cross-Coupling Reactions: Utilizing the chlorine atoms as handles for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This would unlock access to a vast array of novel derivatives with potentially valuable properties.

Cycloaddition Reactions: Exploring the participation of the indole scaffold in various cycloaddition reactions to construct more complex, fused polycyclic systems. nih.gov The dienophilic or dienic character of the indole can be modulated by the substituents, opening pathways to new heterocyclic structures. nih.gov

Investigation into Advanced Material Science Applications of the Indole Scaffold

The rigid, planar structure and inherent electronic properties of the indole nucleus make it a promising building block for advanced functional materials. The specific substitution pattern of this compound could be leveraged for targeted applications.

Promising avenues for research include:

Organic Semiconductors: The compound can serve as a precursor for organic semiconductors. Derivatives, such as those with vinyl groups at the 3-position, have been noted for their potential in organic light-emitting diodes (OLEDs), demonstrating hole mobility suitable for such applications. vulcanchem.com Further research could focus on synthesizing and characterizing new polymers and small molecules derived from this indole for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: The indole core is a known fluorophore. Research into how the dichloro- and N-methyl substitutions affect the photophysical properties (e.g., quantum yield, Stokes shift, and solvatochromism) could lead to the development of specialized fluorescent probes for detecting metal ions, anions, or biologically relevant molecules.

Conducting Polymers: Polymerization of functionalized this compound derivatives could yield novel conducting polymers. The chlorine atoms can be used to tune the electronic band gap and solubility of the resulting materials, making them potentially suitable for applications in antistatic coatings, electrochromic devices, and sensors.

Table 2: Potential Material Science Applications

Application Area Relevant Property of Indole Scaffold Role of 5,6-Dichloro-1-methyl Substitution
Organic Electronics (OLEDs, OFETs) π-conjugated system, charge transport capabilities. Tuning of HOMO/LUMO energy levels, improving hole mobility, enhancing stability. vulcanchem.com
Fluorescent Sensors Intrinsic fluorescence. Modulating emission wavelengths, enhancing sensitivity and selectivity.
Conducting Polymers Ability to form extended conjugated systems upon polymerization. Modifying electronic band gap, increasing thermal stability, controlling solubility.

Deeper Theoretical Insights and Multiscale Computational Modeling

To guide and accelerate experimental work, a robust theoretical understanding of the this compound system is essential. Advanced computational modeling can provide predictive insights into the molecule's structure, properties, and reactivity.

Future theoretical studies should encompass:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level ab initio methods to accurately calculate the molecular geometry, electronic structure (e.g., HOMO/LUMO energies, electrostatic potential maps), and spectroscopic properties (e.g., NMR, UV-Vis).

Reaction Mechanism Simulation: Modeling the transition states and energy profiles of potential reactions to predict reactivity patterns, understand regioselectivity, and guide the design of new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): For applications like drug discovery, QSAR studies can be employed to build predictive models that correlate structural features of this compound derivatives with their biological activity, helping to optimize molecular design. vulcanchem.com

Multiscale Modeling: For material science applications, combining quantum mechanical calculations on the single-molecule level with molecular dynamics (MD) simulations of bulk materials can predict macroscopic properties like charge mobility, morphology of thin films, and mechanical characteristics.


Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-Dichloro-1-methyl-1H-indole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves halogenation and alkylation of indole precursors. For example, chlorination of 1-methylindole derivatives using reagents like POCl₃ or PCl₅ under controlled temperatures (0–25°C) can introduce chlorine atoms at positions 5 and 5. Solvent selection (e.g., DMF or PEG-400) and catalysts (e.g., CuI) influence reaction efficiency . Optimization requires monitoring via TLC or HPLC, adjusting stoichiometry, and isolating intermediates via column chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. How can the purity and identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methyl group at N1, chlorine at C5/C6).
  • Mass spectrometry (FAB-HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Melting point analysis : Compare observed mp with literature values (e.g., analogs like 4-chloro-6-fluoro-1H-indole exhibit mp 256–259°C) .

Q. What solvents and storage conditions are optimal for preserving stability?

  • Methodological Answer : Use anhydrous DMSO or dichloromethane for dissolution to prevent hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic NMR or LC-MS, especially for halogenated indoles prone to dehalogenation under light/heat .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze unit cell parameters and electron density maps. For example, methyl 5,6-dimethoxy-1H-indole-2-carboxylate crystallizes in an orthorhombic system (a = 17.0768 Å, b = 7.7232 Å, c = 17.678 Å), with refinement achieving R-factor < 0.035 .

Q. What strategies can address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Control experiments : Validate assay conditions using known indole-based standards (e.g., 6-fluoroindole’s antimicrobial activity) .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple replicates to assess reproducibility .
  • Computational modeling : Perform DFT or molecular docking to correlate electronic properties (e.g., Cl substituent effects) with observed activity .

Q. How can isotopic labeling (e.g., ¹⁵N, ²H) enhance mechanistic studies of this compound in metabolic pathways?

  • Methodological Answer : Synthesize labeled analogs via modified Stille or Suzuki couplings using isotopically enriched reagents. Track metabolic fate using LC-MS/MS or PET imaging, comparing retention times and fragmentation patterns with unlabeled controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.